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Compound of Interest

Compound Name: AM11542

Cat. No.: B15580040 Get Quote

AM11542 is a potent synthetic, tetrahydrocannabinol-based agonist for the Cannabinoid

Receptor 1 (CB1).[1][2] Its development and structural elucidation in complex with the human

CB1 receptor have provided significant insights into the receptor's activation mechanism.[1][3]

This guide offers a comparative analysis of AM11542 against other cannabinoids, focusing on

its binding affinity, functional potency, and the structural basis of its agonistic activity.

Quantitative Pharmacological Data
The following table summarizes the in-vitro pharmacological properties of AM11542 in

comparison to other relevant cannabinoid receptor ligands. The data is derived from

radioligand binding assays and cAMP accumulation assays.

Compound

Binding
Affinity (Kᵢ,
nM) vs.
[³H]CP55,940

Functional
Potency (EC₅₀,
nM) (cAMP
Assay)

Efficacy (Eₘₐₓ,
%) (cAMP
Assay)

Compound
Type

AM11542 2.50 ± 0.40 1.1 ± 0.2 106 ± 3 Full Agonist

AM841 2.0 ± 0.2 1.7 ± 0.2 99 ± 2 Full Agonist

CP55,940 0.8 ± 0.1 0.45 ± 0.08 100 Full Agonist

Δ⁹-THC 46.1 ± 7.1 6.1 ± 0.9 63 ± 2 Partial Agonist
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Data sourced from Hua et al., 2017.[1]

Experimental Protocols
The comparative data presented above were generated using the following key experimental

methodologies.

1. Radioligand Binding Assay:

Objective: To determine the binding affinity (Kᵢ) of compounds for the CB1 receptor.

Methodology: Cell membranes from CHO cells stably expressing human CB1 were used.

Assays were conducted in a buffer solution containing 50 mM Tris-HCl (pH 7.4), 5 mM

MgCl₂, 1 mM CaCl₂, and 0.1% BSA. The radioligand used was [³H]CP55,940. Varying

concentrations of the test compounds (AM11542, AM841, etc.) were incubated with the cell

membranes and the radioligand. Non-specific binding was determined in the presence of a

high concentration of an unlabeled ligand (e.g., 10 µM CP55,940). After incubation, the

bound and free radioligand were separated by rapid filtration. The radioactivity retained on

the filters was quantified by liquid scintillation counting. The Kᵢ values were calculated from

the IC₅₀ values using the Cheng-Prusoff equation.[1]

2. cAMP Accumulation Assay:

Objective: To measure the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of agonists by

quantifying the inhibition of forskolin-stimulated cAMP production.

Methodology: CHO cells expressing human CB1 were seeded in 96-well plates. The cells

were incubated with the test compounds at various concentrations for a short period.

Subsequently, forskolin (an adenylyl cyclase activator) was added to stimulate cAMP

production. The reaction was stopped, and the cells were lysed. The intracellular cAMP

levels were then measured using a competitive immunoassay kit (e.g., LANCE Ultra cAMP

kit). The data were normalized to the response of a known full agonist (CP55,940) to

determine the Eₘₐₓ. Dose-response curves were generated to calculate the EC₅₀ values.[1]
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AM11542 acts as an agonist at the CB1 receptor, which is a Class A G-protein-coupled

receptor (GPCR).[4] Upon agonist binding, the CB1 receptor undergoes a conformational

change, leading to the activation of intracellular signaling pathways, primarily through the

inhibitory G-protein (Gᵢ).
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CB1 Receptor Signaling Pathway

Comparative Analysis Workflow
The evaluation of AM11542 involved a multi-step process comparing its binding and functional

characteristics to other cannabinoids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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